molecular formula C12H16N2 B1613424 4-[(Diethylamino)methyl]benzonitrile CAS No. 69293-74-9

4-[(Diethylamino)methyl]benzonitrile

Cat. No. B1613424
CAS RN: 69293-74-9
M. Wt: 188.27 g/mol
InChI Key: XWLYXADFVFHUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(Diethylamino)methyl]benzonitrile” is an organic compound with the molecular formula C12H16N2 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “4-[(Diethylamino)methyl]benzonitrile” were not found in the search results, nitriles in general can be synthesized through several methods. One common method is the addition of cyanide to an aldehyde or ketone to form a cyanohydrin . Another method involves an SN2 reaction between a bromide and sodium cyanide .


Molecular Structure Analysis

The molecular structure of “4-[(Diethylamino)methyl]benzonitrile” consists of a benzonitrile group attached to a diethylamino methyl group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Fluorescence Polarity Probes

4-[(Diethylamino)methyl]benzonitrile (DEABN) exhibits dual fluorescence in aqueous solutions of cyclodextrins, making it a valuable fluorescence polarity probe. The study by Cox, Hauptman, and Turro (1984) demonstrates enhanced emission of the twisted internal charge transfer state (TICT) fluorescence in cyclodextrins, particularly in the DMABN/α-cyclodextrin system. This finding aids the understanding of the photophysical behavior of DMABN and the complexation of probe with cyclodextrin (Cox, Hauptman, & Turro, 1984).

Investigation of Dual Fluorescence Activity

A 2004 study by Jamorski and Casida employed time-dependent density-functional theory (TDDFT) to investigate the dual fluorescence activity of 4-[(Diethylamino)methyl]benzonitrile (4DEAB-CN). Their research provided insights into absorption and emission energies and explored the formation of charge-transfer excited states (Jamorski & Casida, 2004).

Catalysis and Chemical Reactions

Wali et al. (1998) explored the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, leading to the formation of benzonitrile, among other products. This research provides insights into the pathways leading to the formation of benzonitrile and its derivatives (Wali et al., 1998).

Intramolecular Charge Transfer in Dual Fluorescent 4-(Dialkylamino)benzonitriles

Ilichev, Kuehnle, and Zachariasse (1998) investigated the intramolecular charge transfer (ICT) reaction in 4-(dialkylamino)benzonitriles. Their study highlights the influence of the dialkylamino group size and the presence of additional methyl groups on the efficiency of the ICT reaction (Ilichev, Kuehnle, & Zachariasse, 1998).

properties

IUPAC Name

4-(diethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYXADFVFHUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640952
Record name 4-[(Diethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Diethylamino)methyl]benzonitrile

CAS RN

69293-74-9
Record name 4-[(Diethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Diethylamino)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(Diethylamino)methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[(Diethylamino)methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[(Diethylamino)methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[(Diethylamino)methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[(Diethylamino)methyl]benzonitrile

Citations

For This Compound
1
Citations
H Li, S Li, H Hu, R Sun, M Liu, A Ding, X Liu… - Chemical …, 2023 - pubs.rsc.org
Radical/radical cross-coupling remains challenging due to diffusion control issues. Herein, we report a visible-light-induced radical/radical cross-coupling reaction of quaternary …
Number of citations: 2 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.